Isogentisin

Catalog No.
S530904
CAS No.
491-64-5
M.F
C14H10O5
M. Wt
258.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isogentisin

CAS Number

491-64-5

Product Name

Isogentisin

IUPAC Name

1,3-dihydroxy-7-methoxyxanthen-9-one

Molecular Formula

C14H10O5

Molecular Weight

258.23 g/mol

InChI

InChI=1S/C14H10O5/c1-18-8-2-3-11-9(6-8)14(17)13-10(16)4-7(15)5-12(13)19-11/h2-6,15-16H,1H3

InChI Key

FVIYCYAHKMJVJK-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)O

Solubility

Soluble in DMSO

Synonyms

1,3-dihydroxy-7-methoxy-xanthone, 1,3-dihydroxy-7-methoxyxanthone, iso-gentisin, isogentisin

Canonical SMILES

COC1=CC2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)O

Description

The exact mass of the compound Isogentisin is 258.0528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Xanthenes - Xanthones - Supplementary Records. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antioxidant Properties

One of the primary areas of research on Isogentisin is its antioxidant activity. Studies suggest that Isogentisin can scavenge free radicals, which are unstable molecules that can damage cells and contribute to various health conditions. This antioxidant property is being investigated for its potential role in preventing or mitigating diseases associated with oxidative stress, such as cancer, neurodegenerative diseases, and cardiovascular diseases [].

Anti-inflammatory Effects

Isogentisin has also shown promise in exhibiting anti-inflammatory properties. Research suggests it may suppress the activity of inflammatory enzymes and cytokines, which are involved in the inflammatory response. This potential anti-inflammatory effect is being explored for its application in managing inflammatory conditions like arthritis, asthma, and inflammatory bowel disease [].

Other Areas of Investigation

Scientific research on Isogentisin is ongoing, with studies exploring its potential effects in various areas:

  • Bone health: Isogentisin's role in promoting bone formation and preventing bone loss is being investigated [].
  • Diabetes management: Studies are exploring Isogentisin's potential to regulate blood sugar levels and improve insulin sensitivity [].
  • Neuroprotective effects: Research is examining Isogentisin's potential to protect nerve cells from damage and improve cognitive function [].

Isogentisin is a naturally occurring compound classified as an iridoid glycoside, primarily found in the roots of the Gentiana species, such as Gentiana lutea. Its chemical formula is C14H10O5, and it exhibits a white crystalline structure with a characteristic bitter taste . This compound is notable for its diverse biological activities, including antioxidant and anti-inflammatory properties, making it a subject of interest in both pharmacological and nutritional studies.

Research suggests isogentisin might protect endothelial cells (cells lining blood vessels) from damage caused by cigarette smoke exposure []. The proposed mechanism involves:

  • Antioxidant activity: Isogentisin may act as an antioxidant, scavenging free radicals generated by cigarette smoke, which can damage cells [].
  • Cellular repair promotion: Studies suggest isogentisin might activate cellular repair mechanisms to protect endothelial cells after exposure to smoke [].
Typical of phenolic compounds. It can participate in oxidation-reduction reactions due to its hydroxyl groups. Additionally, it can form complexes with metals and other organic molecules, which may enhance its bioactivity . The compound has also been shown to interact with cellular pathways, particularly in protecting endothelial cells from oxidative stress induced by cigarette smoke .

Isogentisin exhibits multiple biological activities:

  • Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects: The compound has been shown to inhibit inflammatory pathways, contributing to its protective effects against various diseases .
  • Neuroprotective Properties: Research indicates that isogentisin may protect neural cells from damage caused by oxidative stress .

These activities suggest that isogentisin could play a significant role in preventing chronic diseases linked to oxidative stress and inflammation.

Isogentisin can be synthesized through various methods:

  • Extraction from Natural Sources: The most common method involves extracting the compound from Gentiana species using techniques such as ultrasound-assisted extraction and solvent extraction. These methods optimize yield and purity .
  • Chemical Synthesis: Although less common, synthetic pathways have been developed that involve the modification of simpler iridoid structures to produce isogentisin. This approach allows for the production of the compound in a controlled laboratory setting .

Isogentisin has several applications:

  • Pharmaceutical Industry: Due to its antioxidant and anti-inflammatory properties, it is being explored as a potential therapeutic agent for conditions like cardiovascular diseases and neurodegenerative disorders.
  • Nutraceuticals: Its presence in dietary supplements is aimed at promoting health benefits associated with antioxidant intake.
  • Cosmetics: The compound's skin-protective properties make it a candidate for inclusion in cosmetic formulations aimed at reducing oxidative damage to skin cells .

Studies have shown that isogentisin interacts synergistically with other compounds, enhancing their biological effects. For instance, it has been demonstrated to work effectively alongside other antioxidants, potentially increasing their efficacy against oxidative stress. Furthermore, its protective effects against endothelial injury highlight its potential as a co-treatment in smoking cessation programs .

Isogentisin shares structural similarities with several other compounds, primarily within the iridoid glycoside family. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
GentiopicrosideC16H20O9Stronger antioxidant properties; found in Gentiana species.
Loganic AcidC13H16O7Exhibits antibacterial activity; used in traditional medicine.
SwertiamarinC17H24O9Known for its hepatoprotective effects; also derived from Gentiana.

Isogentisin's uniqueness lies in its specific combination of antioxidant and anti-inflammatory properties, which may not be as pronounced in these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.8

Exact Mass

258.0528

Appearance

Solid powder

Melting Point

241°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

491-64-5

Wikipedia

Isogentisin

Dates

Modify: 2023-08-15
1: Yin C, Xie L, Guo Y. Phytochemical analysis and antibacterial activity of Gentiana macrophylla extract against bacteria isolated from burn wound infections. Microb Pathog. 2018 Jan;114:25-28. doi: 10.1016/j.micpath.2017.10.049. Epub 2017 Oct 27. PubMed PMID: 29111322.
2: Amakura Y, Yoshimura M, Morimoto S, Yoshida T, Tada A, Ito Y, Yamazaki T, Sugimoto N, Akiyama H. Chromatographic Evaluation and Characterization of Components of Gentian Root Extract Used as Food Additives. Chem Pharm Bull (Tokyo). 2016;64(1):78-82. doi: 10.1248/cpb.c15-00776. PubMed PMID: 26726749.
3: Mustafa AM, Caprioli G, Ricciutelli M, Maggi F, Marín R, Vittori S, Sagratini G. Comparative HPLC/ESI-MS and HPLC/DAD study of different populations of cultivated, wild and commercial Gentiana lutea L. Food Chem. 2015 May 1;174:426-33. doi: 10.1016/j.foodchem.2014.11.089. Epub 2014 Nov 22. PubMed PMID: 25529701.
4: Wani BA, Ramamoorthy D, Rather MA, Arumugam N, Qazi AK, Majeed R, Hamid A, Ganie SA, Ganai BA, Anand R, Gupta AP. Induction of apoptosis in human pancreatic MiaPaCa-2 cells through the loss of mitochondrial membrane potential (ΔΨm) by Gentiana kurroo root extract and LC-ESI-MS analysis of its principal constituents. Phytomedicine. 2013 Jun 15;20(8-9):723-33. doi: 10.1016/j.phymed.2013.01.011. Epub 2013 Mar 1. PubMed PMID: 23453831.
5: Balijagić J, Janković T, Zdunić G, Bosković J, Savikin K, Godevac D, Stanojković T, Jovancević M, Menković N. Chemical profile, radical scavenging and cytotoxic activity of yellow gentian leaves (Genitaneae luteaefolium) grown in northern regions of Montenegro. Nat Prod Commun. 2012 Nov;7(11):1487-90. PubMed PMID: 23285813.
6: Klein-Júnior LC, Meira NA, Bresolin TM, Cechinel-Filho V, Quintão NL. Antihyperalgesic activity of the methanol extract and some constituents obtained from Polygala cyparissias (Polygalaceae). Basic Clin Pharmacol Toxicol. 2012 Sep;111(3):145-53. doi: 10.1111/j.1742-7843.2012.00876.x. Epub 2012 Mar 22. PubMed PMID: 22381005.
7: Klein LC Jr, Gandolfi RB, Santin JR, Lemos M, Cechinel Filho V, de Andrade SF. Antiulcerogenic activity of extract, fractions, and some compounds obtained from Polygala cyparissias St. Hillaire & Moquin (Polygalaceae). Naunyn Schmiedebergs Arch Pharmacol. 2010 Feb;381(2):121-6. doi: 10.1007/s00210-009-0485-x. Epub 2010 Jan 8. PubMed PMID: 20054524.
8: Savikin K, Menković N, Zdunić G, Stević T, Radanović D, Janković T. Antimicrobial activity of Gentiana lutea L. extracts. Z Naturforsch C. 2009 May-Jun;64(5-6):339-42. PubMed PMID: 19678535.
9: Citová I, Ganzera M, Stuppner H, Solich P. Determination of gentisin, isogentisin, and amarogentin in Gentiana lutea L. by capillary electrophoresis. J Sep Sci. 2008 Jan;31(1):195-200. PubMed PMID: 18064621.
10: Aberham A, Schwaiger S, Stuppner H, Ganzera M. Quantitative analysis of iridoids, secoiridoids, xanthones and xanthone glycosides in Gentiana lutea L. roots by RP-HPLC and LC-MS. J Pharm Biomed Anal. 2007 Nov 5;45(3):437-42. Epub 2007 Jul 10. PubMed PMID: 17697760.
11: Schmieder A, Schwaiger S, Csordas A, Backovic A, Messner B, Wick G, Stuppner H, Bernhard D. Isogentisin--a novel compound for the prevention of smoking-caused endothelial injury. Atherosclerosis. 2007 Oct;194(2):317-25. Epub 2006 Dec 1. PubMed PMID: 17141243.
12: Matsushima T, Araki A, Yagame O, Muramatsu M, Koyama K, Ohsawa K, Natori S, Tomimori H. Mutagenicities of xanthone derivatives in Salmonella typhimurium TA100, TA98, TA97, and TA2637. Mutat Res. 1985 Jun-Jul;150(1-2):141-6. PubMed PMID: 3889613.
13: Morimoto I, Nozaka T, Watanabe F, Ishino M, Hirose Y, Okitsu T. Mutagenic activities of gentisin and isogentisin from Gentianae radix (Gentianaceae). Mutat Res. 1983 Feb;116(2):103-17. PubMed PMID: 6338357.
14: Suzuki O, Katsumata Y, Oya M, Chari VM, Klapfenberger R, Wagner H, Hostettmann K. Inhibition of type A and type B monoamine oxidase by isogentisin and its 3-O-glucoside. Planta Med. 1980 May;39(1):19-23. PubMed PMID: 7403306.
15: Suzuki O, Katsumata Y, Oya M. Inhibition of monoamine oxidase by isogentisin and its 3-O-glucoside. Biochem Pharmacol. 1978;27(16):2075-8. PubMed PMID: 718732.
v

Explore Compound Types